N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Computational Analysis
A study investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. The compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing diseases related to these enzymes. Computational studies supported these findings, indicating a promising direction for therapeutic applications (Abbasi et al., 2019).
Pharmacological Evaluation for Various Biological Activities
Another research focused on the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives. Through docking studies, these compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings revealed that certain derivatives exhibited binding and moderate inhibitory effects across assays, underscoring their potential in drug development and therapeutic interventions (Faheem, 2018).
Antimalarial and COVID-19 Drug Utilization
The reactivity of N-(phenylsulfonyl)acetamide derivatives was examined for their antimalarial activity and potential application as COVID-19 drugs through computational calculations and molecular docking studies. These studies highlighted the synthesized compounds' efficacy against Plasmodium species and their interaction with SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a novel approach to drug discovery for infectious diseases (Fahim & Ismael, 2021).
Antibacterial Applications
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity. The structural elucidation and synthesis of these compounds open up new avenues for developing antibacterial agents, highlighting the importance of chemical modifications in enhancing therapeutic efficacy (Khalid et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes .
Mode of Action
This leads to an increase in the concentration of acetylcholine, which can help improve the symptoms of Alzheimer’s disease .
Biochemical Pathways
It’s known that cholinesterase inhibitors can affect the cholinergic pathway, which plays a crucial role in memory and learning .
Result of Action
Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This could potentially lead to an increase in acetylcholine levels, improving symptoms of diseases like Alzheimer’s .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-30(25,26)15-5-2-13(3-6-15)11-18(24)21-20-23-22-19(29-20)12-14-4-7-16-17(10-14)28-9-8-27-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLRULQBPOZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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